molecular formula C21H25ClN6O2 B8795202 capivasertib

capivasertib

Cat. No.: B8795202
M. Wt: 428.9 g/mol
InChI Key: JDUBGYFRJFOXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

capivasertib is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrrolopyrimidine moiety, and a chlorophenyl group, making it a molecule of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of capivasertib typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyrrolopyrimidine moiety and the chlorophenyl group. Key steps may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrrolopyrimidine Moiety: This step may involve nucleophilic substitution reactions.

    Attachment of the Chlorophenyl Group: This can be done using Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

capivasertib can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study cellular processes and molecular interactions. Its ability to interact with specific proteins or enzymes can provide insights into their functions.

Medicine

In medicinal chemistry, capivasertib may be investigated for its potential therapeutic properties. It could be a candidate for drug development targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of capivasertib involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(1-(4-fluorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
  • 4-amino-N-(1-(4-bromophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Uniqueness

The uniqueness of capivasertib lies in its specific combination of functional groups and structural features. The presence of the chlorophenyl group, in particular, may confer distinct chemical and biological properties compared to its analogs with different substituents.

Properties

Molecular Formula

C21H25ClN6O2

Molecular Weight

428.9 g/mol

IUPAC Name

4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26)

InChI Key

JDUBGYFRJFOXQC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4

Origin of Product

United States

Synthesis routes and methods

Procedure details

TFA (0.7 mL) was added to a suspension of tert-butyl 4-(1-(4-chlorophenyl)-3-hydroxypropylcarbamoyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ylcarbamate (Intermediate 36) (175 mg, 0.33 mmol) in dichloromethane (7 mL) under argon. The resulting solution was stirred at 20° C. for 16 hours. The solvents were removed in vacuo and the reaction mixture was purified by preparative HPLC using a Waters X-Bridge reverse-phase column (C-18, 5 microns silica, 19 mm diameter, 100 mm length) with decreasingly polar mixtures of water (containing 0.2% ammonium carbonate) and acetonitrile as eluent. The pure fractions were evaporated to dryness to afford 4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (99 mg, 69.8%) as a white powder.
Name
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
tert-butyl 4-(1-(4-chlorophenyl)-3-hydroxypropylcarbamoyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ylcarbamate
Quantity
175 mg
Type
reactant
Reaction Step One
Name
Intermediate 36
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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